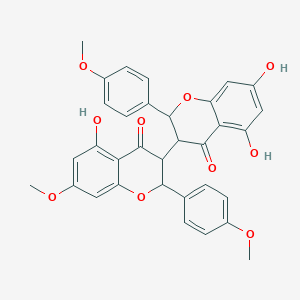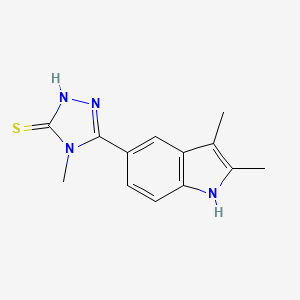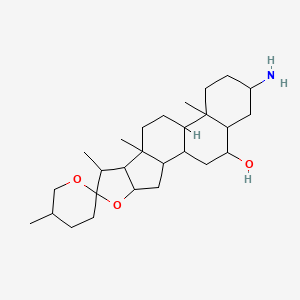
Coumarin 343
Übersicht
Beschreibung
Synthesis Analysis
Coumarin 343 belongs to 7-aminocoumarins with a structurally rigidized amino group . This eliminates its rotational relaxation and nonradiative twisted intermolecular charge transfer (TICT), which makes it possible to obtain a high fluorescence quantum yield . Numerous derivatives of C343 with improved optical properties have been synthesized .Molecular Structure Analysis
The molecular structure of Coumarin 343 consists of an ABC julolidyl moiety, which is an electron donor, and a D lactone ring with the carbonyl and carboxyl groups attached which act as electron acceptors . Upon photoexcitation of the dye, intramolecular charge transfer (ICT) along the molecule is possible .Chemical Reactions Analysis
The absorption of coumarin C343 (both neutral and anionic forms) in an aqueous media has been described taking into account vibronic coupling and hydration . Upon excitation, a significant shift in the electron density occurs from the C10 atom to the C4 atom only .Physical And Chemical Properties Analysis
Coumarin 343 has a dye content of 97% . Its empirical formula is C16H15NO4 . The molecular weight is 285.29 . It has a melting point of 240 °C . The maximum wavelength (λmax) is 443 nm .Wissenschaftliche Forschungsanwendungen
Fluorescent Labeling of Biomolecules
Coumarin 343 plays a key role in the fluorescent labeling of biomolecules . Its distinct chemical structure, consisting of a benzene ring fused to an α-pyrone ring, exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property makes it a versatile fluorophore for fluorescence-based studies and applications .
Metal Ion Detection
Another significant application of Coumarin 343 is in the detection of metal ions . The unique chemical structure of Coumarin 343 facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This makes it an effective tool in analytical chemistry for detecting the presence of specific metal ions .
Microenvironment Polarity Detection
Coumarin 343 is also used in the detection of microenvironment polarity . Its fluorescence properties can be influenced by the polarity of the surrounding environment, making it a useful tool in studying microenvironmental changes .
pH Detection
The fluorescence of Coumarin 343 can also be used for pH detection . Changes in pH can influence the fluorescence behavior of Coumarin 343, making it a valuable tool in various scientific research applications where monitoring pH changes is crucial .
Solution Dynamic Probes
Coumarin 343 has been used as a solution dynamic probe . Its fluorescence properties can provide valuable information about the dynamics of a solution, making it a useful tool in various fields of research .
Laser Dyes
Coumarin 343 has been utilized as a laser dye . Its ability to fluoresce upon UV light excitation makes it suitable for use in laser technologies .
Organic Sensitizers in Dye-Sensitized Solar Cells
Coumarin 343 has been used as an organic sensitizer in dye-sensitized solar cells . Its unique properties make it suitable for studying photo-induced charge injection into other metal oxides such as TiO2, ZrO2, and ZnO .
Therapeutic Applications
Coumarin 343, like other coumarins, has shown potential in various therapeutic applications . These include antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial activities . Several coumarin derivatives have been approved by the FDA for clinical usage .
Wirkmechanismus
Target of Action
Coumarin 343, also known as Coumarin 519 , is a small hydrophilic dye that plays a key role in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It is primarily used in various applications that include solution dynamic probes, laser dyes, and organic sensitizers in dye-sensitized solar cells .
Mode of Action
The unique chemical structure of Coumarin 343 facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . Upon photoexcitation, a significant shift in the electron density occurs from the C10 atom to the C4 atom only .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They are involved in various biological and therapeutic properties, including the treatment of various ailments such as cancer, metabolic, and degenerative disorders . The biosynthesis of coumarins in plants and their metabolic pathways have been extensively studied .
Pharmacokinetics
It is known that coumarin 343 is unable to penetrate the cell membrane by itself . Depending on the pH of the medium, Coumarin 343 exists in neutral and anionic forms .
Result of Action
The result of Coumarin 343’s action is primarily observed in its role as a fluorophore. It is used in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . It is also suitable for studying photo-induced charge injection into other metal oxides such as TiO2, ZrO2, and ZnO .
Action Environment
The action of Coumarin 343 is influenced by the pH of the medium. Depending on the pH, Coumarin 343 exists in neutral and anionic forms . Furthermore, the fluorescence behavior of Coumarin 343 is influenced by excitation with ultraviolet (UV) light .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)12-8-10-7-9-3-1-5-17-6-2-4-11(13(9)17)14(10)21-16(12)20/h7-8H,1-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDCNGXPPGQERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)O)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069051 | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin 343 | |
CAS RN |
55804-65-4 | |
| Record name | Coumarin 343 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 343 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 343 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GE3Q7LWR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)




